Acetyl Citalopram Oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetyl Citalopram Oxalate is a derivative of the well-known antidepressant drug, escitalopram oxalate. Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder . This compound is a modified form of escitalopram, designed to enhance its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl Citalopram Oxalate involves several steps, starting from the intermediate S-diol. The process typically includes the following steps :

Dissolution and Neutralization: D-toluoyl tartrate of S-diol is dissolved in water, and sodium hydroxide is used for neutralization to obtain free S-diol.

Ring Closure Reaction: The temperature is controlled between 0 to 10°C, and paratoluensulfonyl chloride is added. An inorganic alkaline solution is then dripped, and the ring closure reaction is carried out for 2 to 4 hours.

pH Regulation and Extraction: After the reaction, the pH is adjusted to 12 to 13, followed by extraction, water washing, and liquid separation.

Salt Formation: Oxalic acid is added for salt formation, followed by temperature reduction, filtering, and drying to obtain the final product.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be environmentally friendly, with high yields and minimal byproducts .

化学反応の分析

Types of Reactions

Acetyl Citalopram Oxalate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Acetyl Citalopram Oxalate has a wide range of scientific research applications, including :

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Explored for its antidepressant and anxiolytic effects, as well as its potential use in treating other psychiatric disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

作用機序

The mechanism of action of Acetyl Citalopram Oxalate is similar to that of escitalopram. It primarily works by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the concentration of serotonin in the synaptic cleft . This potentiation of serotonergic activity is believed to contribute to its antidepressant and anxiolytic effects.

類似化合物との比較

Similar Compounds

Citalopram: A racemic mixture of R- and S-enantiomers, less potent than escitalopram.

Escitalopram: The S-enantiomer of citalopram, more potent and selective.

Fluoxetine: Another SSRI, known for its longer half-life and different side effect profile.

Sertraline: An SSRI with a different chemical structure but similar mechanism of action.

Uniqueness

Acetyl Citalopram Oxalate is unique due to its modified structure, which may offer enhanced pharmacological properties compared to its parent compound, escitalopram. This modification can potentially lead to improved efficacy, reduced side effects, and better patient compliance.

生物活性

Acetyl Citalopram Oxalate, a derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered attention for its potential biological activities. This compound is primarily studied for its antidepressant properties, but emerging research suggests additional therapeutic effects, particularly in neuroprotective contexts. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound operates through several mechanisms that contribute to its biological activity:

- Serotonin Reuptake Inhibition : Like other SSRIs, this compound inhibits the reuptake of serotonin in the brain, enhancing serotonergic transmission. This action is crucial for its antidepressant effects.

- Mitochondrial Biogenesis : Research indicates that citalopram enhances mitochondrial biogenesis in neuronal cells. In studies involving HT22 cells, treatment with citalopram led to significant increases in mRNA levels of mitochondrial biogenesis genes such as PGC1a and TFAM, suggesting a protective role against neurodegenerative processes .

- Autophagy and Mitophagy : Citalopram treatment also promotes autophagy and mitophagy, processes critical for cellular homeostasis and the removal of damaged organelles. In models of Alzheimer's disease (AD), citalopram increased the expression of autophagy-related genes like LC3A and Beclin1, indicating enhanced cellular clearance mechanisms .

Pharmacological Effects

The pharmacological profile of this compound extends beyond its antidepressant properties:

- Neuroprotection : The compound has shown potential neuroprotective effects in various models. For instance, studies suggest that it mitigates the toxic effects associated with amyloid-beta accumulation, a hallmark of Alzheimer's disease .

- Cardiac Safety : While citalopram is associated with risks such as ventricular arrhythmias in older adults, studies have indicated that these risks may vary with different SSRIs. A cohort study highlighted a statistically significant increase in arrhythmia risk associated with citalopram compared to other antidepressants . However, further research is needed to clarify the cardiac safety profile of this compound specifically.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its parent compound:

- Study on Mitochondrial Effects : A study published in Frontiers in Pharmacology demonstrated that citalopram treatment significantly increased mitochondrial gene expression in cell models exposed to amyloid-beta. This suggests a potential therapeutic avenue for neurodegenerative diseases where mitochondrial dysfunction is prevalent .

- Clinical Observations : A retrospective cohort study examined the effects of citalopram on older patients and found an association with increased risks for hospital encounters due to ventricular arrhythmia. This highlights the need for careful monitoring when prescribing SSRIs like citalopram to vulnerable populations .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to citalopram:

| Biological Activity | This compound | Citalopram |

|---|---|---|

| Serotonin Reuptake Inhibition | Yes | Yes |

| Mitochondrial Biogenesis | Potentially enhanced | Significantly enhanced |

| Autophagy Activation | Not explicitly studied | Increased |

| Cardiac Risk | Unknown | Increased risk observed |

| Neuroprotective Effects | Suggested | Confirmed |

特性

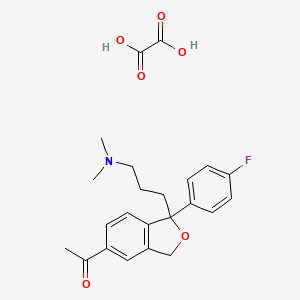

IUPAC Name |

1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKLHBUGFZIUMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。